7-[(4-bromophenyl)carbonyl][1,3]dioxolo[4,5-g]quinolin-8(5H)-one
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Overview
Description
7-(4-bromobenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-ol is a complex organic compound characterized by its unique structure, which includes a bromobenzoyl group and a dioxoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-ol typically involves multiple steps, starting with the preparation of the dioxoloquinoline core. This can be achieved through a series of condensation and cyclization reactions. The bromobenzoyl group is then introduced via a Friedel-Crafts acylation reaction, using 4-bromobenzoyl chloride as the acylating agent and an appropriate Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromobenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.
Scientific Research Applications
7-(4-bromobenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: It may be used in the development of new materials with specialized properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 7-(4-bromobenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-bromophenyl)-6,7-dihydro-1,3-dioxolo[4,5-g]quinolin-8(5H)-one
- 6,7-dihydro[1,3]dioxolo[4,5-g]quinolin-8(5H)-one
Uniqueness
7-(4-bromobenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-ol is unique due to the presence of the bromobenzoyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, which may lack this functional group and therefore exhibit different reactivity and applications.
Properties
Molecular Formula |
C17H10BrNO4 |
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Molecular Weight |
372.2 g/mol |
IUPAC Name |
7-(4-bromobenzoyl)-5H-[1,3]dioxolo[4,5-g]quinolin-8-one |
InChI |
InChI=1S/C17H10BrNO4/c18-10-3-1-9(2-4-10)16(20)12-7-19-13-6-15-14(22-8-23-15)5-11(13)17(12)21/h1-7H,8H2,(H,19,21) |
InChI Key |
JHFLZRRTSWAQCA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)C(=CN3)C(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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